molecular formula C16H24N2O2 B13273996 Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate

Cat. No.: B13273996
M. Wt: 276.37 g/mol
InChI Key: KWHKHWJZBFDYKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-aminopropylamine . The reaction is usually carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 2-(3-aminopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,17H2

InChI Key

KWHKHWJZBFDYKB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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